

A Technical Guide to the Chemical Structure and Properties of Acetone

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Compound of Interest

Compound Name: Asatone

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Acetone ((CH₃)₂CO), systematically named propan-2-one, is the simplest and most commercially significant member of the ketone family of organic compounds.[1] It is a colorless, volatile, and flammable liquid recognized by its characteristic pungent, somewhat sweetish odor.[2][3] Its chemical formula is C₃H₆O.[4] Acetone is miscible with water and serves as a vital solvent in industrial, laboratory, and household applications.[2] Furthermore, it is a fundamental building block in organic synthesis, used as a precursor for materials such as methyl methacrylate and bisphenol A.[2] This guide provides an in-depth analysis of its chemical structure, physicochemical properties, spectroscopic signature, and key reactive pathways.

Molecular Structure and Bonding

The acetone molecule consists of three carbon atoms, six hydrogen atoms, and one oxygen atom.[1] The structure is characterized by a central carbonyl group (C=O) bonded to two methyl (-CH₃) groups, making it a symmetrical ketone.[5] The carbonyl carbon is sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°. The carbon-oxygen double bond is comprised of one sigma (σ) bond and one pi (π) bond. The two methyl carbons are sp³ hybridized, exhibiting a tetrahedral geometry.

Acetone ((CH₃)₂CO)

CH₃

CH₃

C

O

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Caption: 2D structure of the acetone (propan-2-one) molecule.

Physicochemical Properties

Acetone's utility is largely defined by its physical and chemical properties. It is a highly polar molecule due to the carbonyl group, which allows for its miscibility with water and many organic solvents.[5] Key quantitative properties are summarized below.

Property	Value
Molecular Formula	C ₃ H ₆ O
IUPAC Name	Propan-2-one
Molar Mass	58.08 g/mol [2][4][6]
Appearance	Colorless liquid[2]
Density	0.7845 g/cm ³ (at 25°C)[2]
Boiling Point	56.08 °C (132.94 °F)[2]
Melting Point	-94.9 °C (-138.8 °F)[2]
Flash Point	-20 °C (-4 °F)[7]
Solubility in Water	Miscible[2][8]
Refractive Index	1.359 (at 20°C)[9]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of acetone.

Technique	Observation
^1H NMR	A single sharp peak (singlet) appears at ~ 2.17 ppm, as all six protons on the two methyl groups are chemically equivalent.
^{13}C NMR	Two distinct signals are observed: one for the methyl carbons (~ 30.6 ppm) and one for the carbonyl carbon (~ 206.7 ppm). ^[10]
IR Spectroscopy	A very strong, sharp absorption peak characteristic of the C=O carbonyl stretch is observed at approximately 1710 cm^{-1} . ^{[8][11]} C-H stretching and bending vibrations are also present.
Mass Spectrometry	The molecular ion peak (M^+) appears at $m/z = 58$. ^{[3][4]} The most abundant fragment (base peak) is at $m/z = 43$, corresponding to the acylium ion $[\text{CH}_3\text{CO}]^+$, formed by the loss of a methyl radical. ^{[4][12]}

Key Chemical Reactions and Pathways

Acetone's reactivity is dominated by the carbonyl group and the acidity of its α -hydrogens.

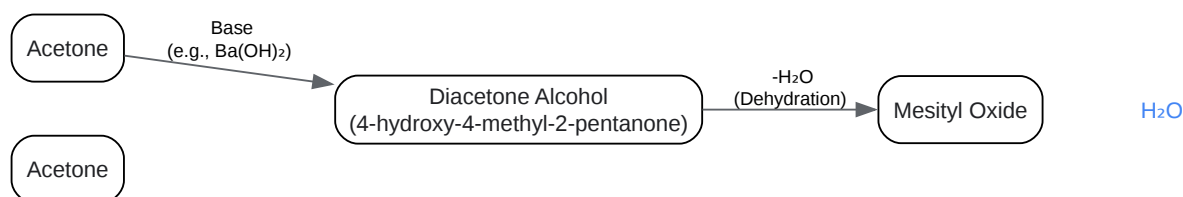
Keto-Enol Tautomerism

Like most ketones, acetone exhibits keto-enol tautomerism, existing in equilibrium with its enol isomer, prop-1-en-2-ol. The keto form is significantly more stable; in acetone vapor at ambient temperature, only a tiny fraction ($2.4 \times 10^{-7}\%$) of the molecules are in the enol form.^[2]

Caption: Equilibrium between the keto and enol tautomers of acetone.

Aldol Condensation

In the presence of a base (e.g., $\text{Ba}(\text{OH})_2$), two acetone molecules can undergo an aldol condensation to form diacetone alcohol. Subsequent dehydration of this product yields mesityl oxide.^[2]



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Caption: Aldol condensation pathway of acetone.

Experimental Protocol: Synthesis of Diacetone Alcohol

This protocol details the base-catalyzed synthesis of diacetone alcohol from acetone, a classic example of the aldol condensation.

Objective: To synthesize 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol) from acetone using barium hydroxide as a catalyst.

Materials:

- Acetone (reagent grade, dried over anhydrous potassium carbonate), 750 ml (595 g)
- Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
- 1-L round-bottomed flask
- Soxhlet extractor with large paper thimbles

- Efficient reflux condenser
- Porous porcelain chips
- Fractional distillation apparatus (e.g., Claisen flask with column)
- Vacuum source
- Oil bath

Procedure:

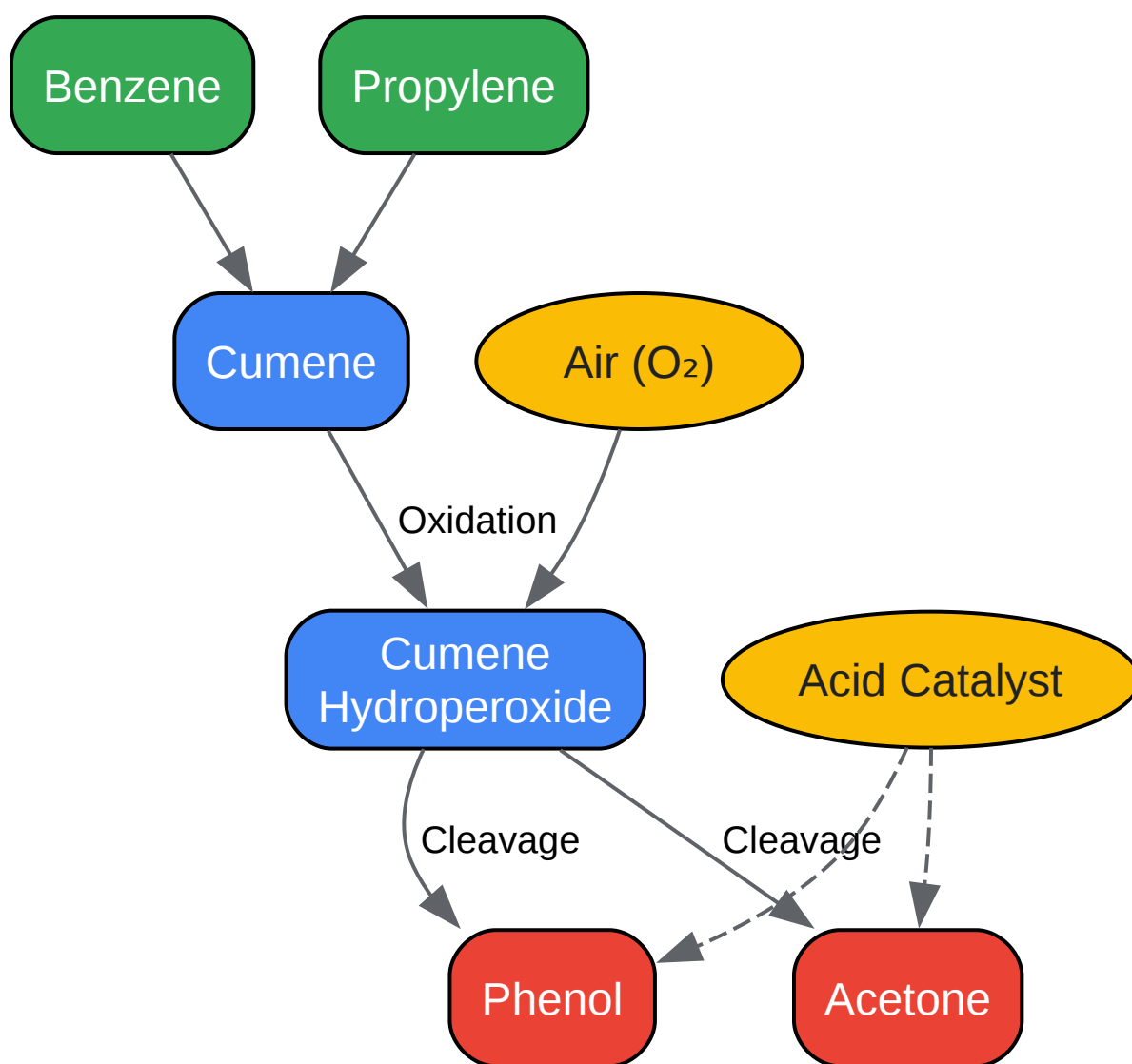
- Setup: Assemble a 1-L round-bottomed flask with a Soxhlet extractor and a reflux condenser. Add 750 ml of dried acetone and a few porcelain chips to the flask.[\[13\]](#)
- Catalyst Preparation: Fill a large paper thimble three-quarters full with barium hydroxide and pack the remaining space with glass wool. Place the thimble inside the Soxhlet apparatus.
[\[13\]](#)
- Reaction (Reflux): Heat the flask using an oil bath to maintain a steady reflux of acetone through the Soxhlet extractor. The acetone will continuously percolate over the barium hydroxide catalyst, promoting the condensation reaction.[\[13\]](#)
- Monitoring: Continue the reflux for 40-70 hours. The reaction can be monitored by observing the boiling point of the liquid in the flask; as diacetone alcohol forms, the boiling point will rise. The reaction is considered substantially complete when the acetone no longer refluxes.
[\[2\]](#)[\[13\]](#) The process can be paused and restarted if necessary.
- Acetone Recovery: After the reflux period, reconfigure the apparatus for simple distillation. Heat the flask in an oil bath, gradually raising the temperature to 125°C to distill off the unreacted acetone.[\[2\]](#) The recovered acetone can be reused.
- Vacuum Distillation: Transfer the residual liquid, which is crude diacetone alcohol (approx. 95% purity), to a Claisen flask.[\[2\]](#) Purify the product by vacuum distillation. Collect the fraction boiling at 71–74 °C at a pressure of 23 mm Hg.[\[2\]](#)[\[13\]](#) Diacetone alcohol is susceptible to decomposition back to acetone at its atmospheric boiling point, making reduced pressure distillation essential.[\[2\]](#)

Safety Precautions:

- Acetone is highly flammable; ensure no open flames or spark sources are present.
- Perform the experiment in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Barium compounds are toxic; handle with care and avoid inhalation or ingestion.

Industrial Synthesis: The Cumene Process

On an industrial scale, approximately 83% of the world's acetone is produced as a co-product of phenol synthesis via the Cumene Process.^[4] This process involves the alkylation of benzene with propylene to form cumene (isopropylbenzene), which is then oxidized to cumene hydroperoxide before being cleaved into phenol and acetone.



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Caption: Simplified workflow of the Cumene Process for phenol and acetone production.

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